molecular formula C12H12ClF2NO B2825532 2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone CAS No. 2411224-37-6

2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone

Cat. No. B2825532
CAS RN: 2411224-37-6
M. Wt: 259.68
InChI Key: OWQXNCCOHVFUKR-UHFFFAOYSA-N
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Description

“2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone” is a chemical compound with the molecular formula C8H5ClF2O . It is used as a pharmaceutical intermediate and in organic synthesis . The compound is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chloro group (Cl), a difluorophenyl group (C6H3F2), and an ethanone group (C2H2O) attached to an azetidine ring . The InChI code for this compound is 1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.574 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 256.3±25.0 °C at 760 mmHg . The flash point is 108.8±23.2 °C . The compound is a solid or semi-solid or liquid in its physical form .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2NO/c13-5-12(17)16-6-8(7-16)3-9-1-2-10(14)4-11(9)15/h1-2,4,8H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXNCCOHVFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCl)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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